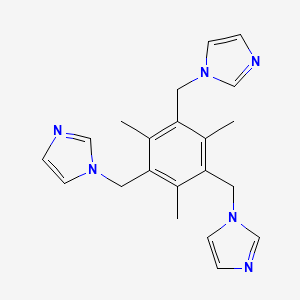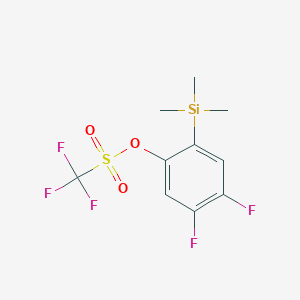
4,5-Difluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
Vue d'ensemble
Description
4,5-Difluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate is a specialized organofluorine compound characterized by its unique structural features, including the presence of fluorine atoms and a trimethylsilyl group. This compound is known for its utility in various chemical reactions and scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-difluorophenol as the starting material.
Trimethylsilylation: The phenol group is then reacted with chlorotrimethylsilane in the presence of a base such as triethylamine to introduce the trimethylsilyl group, forming 4,5-difluoro-2-(trimethylsilyl)phenol.
Trifluoromethanesulfonation: The resulting phenol is then treated with trifluoromethanesulfonic acid to introduce the trifluoromethanesulfonate group, yielding the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic route, ensuring proper control of reaction conditions such as temperature, pressure, and stoichiometry to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Difluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxide derivatives.
Reduction: Reduction reactions can be performed to reduce the fluorine atoms or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Phenoxide derivatives.
Reduction: Reduced fluorinated phenols or other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling, where it serves as a precursor or reagent. Biology: It is utilized in the study of enzyme inhibitors and as a fluorescent probe in biological systems. Medicine: Industry: It is used in the production of specialty chemicals and materials, including fluoropolymers and advanced materials.
Mécanisme D'action
The mechanism by which 4,5-Difluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate exerts its effects depends on the specific application. In cross-coupling reactions, it acts as a source of the trifluoromethanesulfonate group, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved vary based on the reaction conditions and the presence of catalysts.
Comparaison Avec Des Composés Similaires
4,5-Difluoro-2-(trimethylsilyl)phenol: Lacks the trifluoromethanesulfonate group.
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate: Lacks the fluorine atoms on the phenyl ring.
4,5-Difluorophenyl trifluoromethanesulfonate: Lacks the trimethylsilyl group.
Uniqueness: The presence of both fluorine atoms and the trimethylsilyl group in 4,5-Difluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate provides unique chemical properties that distinguish it from similar compounds. These features enhance its reactivity and utility in various chemical reactions and applications.
Propriétés
IUPAC Name |
(4,5-difluoro-2-trimethylsilylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F5O3SSi/c1-20(2,3)9-5-7(12)6(11)4-8(9)18-19(16,17)10(13,14)15/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGUHTNPVWUWOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F5O3SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-2,2',4,4'-tetracarboxylic acid](/img/structure/B3177696.png)
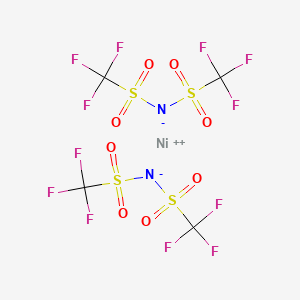
![5-[[4-(4-Ethylcyclohexyl)cyclohexyl]-difluoro-methoxy]-1,2,3-trifluoro-benzene](/img/structure/B3177704.png)
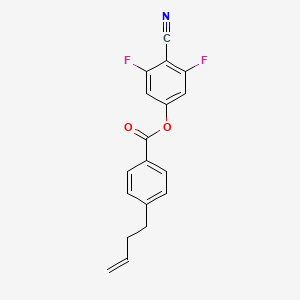
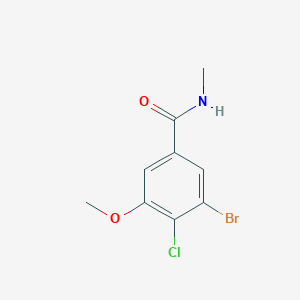
![Ethyl[(3-methylphenyl)methyl]amine](/img/structure/B3177719.png)
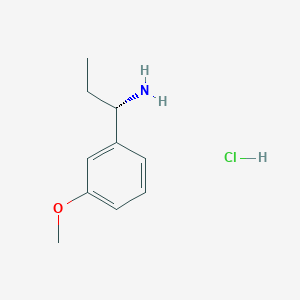
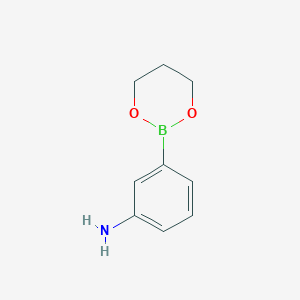

![7-Fluorobenzo[d]thiazole](/img/structure/B3177763.png)
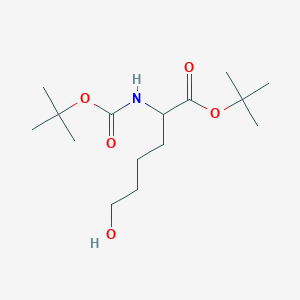
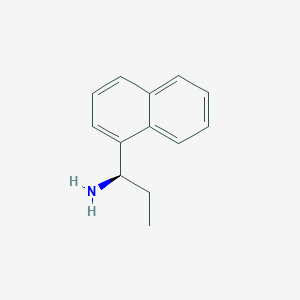
![(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol](/img/structure/B3177788.png)
